L-グアノシン

概要

説明

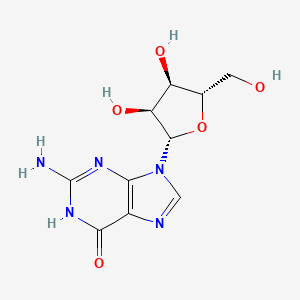

L-Guanosine is a purine nucleoside composed of guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond . It plays a crucial role in various biochemical processes, including nucleic acid synthesis, signal transduction, and cellular metabolism. L-Guanosine is known for its neuroprotective properties and is released in the brain under both physiological and pathological conditions .

科学的研究の応用

L-Guanosine has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:

Chemistry: Used as a precursor for the synthesis of other nucleoside analogs and derivatives.

Biology: Plays a role in nucleic acid synthesis and cellular signaling pathways.

Industry: Used in the production of food additives and pharmaceutical products.

作用機序

L-グアノシンは、さまざまな分子標的と経路を通じてその効果を発揮します。 それは、特にA1およびA2A受容体のアデノシン受容体と相互作用して、細胞シグナル伝達経路を調節します 。 さらに、L-グアノシンは、シグナル伝達に関与する環状アデノシン一リン酸と環状グアノシン一リン酸のレベルに影響を与えます 。 それはまた、酸化ストレス、神経炎症、および興奮毒性を軽減することによって、神経保護効果を示します .

6. 類似化合物の比較

L-グアノシンは、その特定の神経保護特性とアデノシン受容体との相互作用により、プリンヌクレオシドの中で独特です 。類似の化合物には次のようなものがあります。

アデノシン: 神経調節物質として作用し、神経保護効果を持つ別のプリンヌクレオシドです。

イノシン: 抗炎症作用と神経保護作用を持つプリンヌクレオシドです。

シチジン: 核酸合成と細胞代謝に関与するピリミジンヌクレオシドです。

L-グアノシンは、アデノシン受容体との特異的な相互作用と、神経変性疾患における潜在的な治療的応用のために際立っています .

生化学分析

Biochemical Properties

L-Guanosine participates in several biochemical reactions, primarily through its conversion to guanosine monophosphate (GMP) and subsequently to GTP. It interacts with enzymes such as guanosine kinase, which phosphorylates L-Guanosine to GMP. Additionally, L-Guanosine is involved in the purine salvage pathway, where it is recycled to form nucleotides. The interactions of L-Guanosine with these enzymes are critical for maintaining nucleotide pools within the cell .

Cellular Effects

L-Guanosine influences various cellular processes, including cell signaling, gene expression, and metabolism. It acts as a signaling molecule in the purinergic signaling pathway, where it binds to specific receptors on the cell surface, triggering downstream signaling cascades. These pathways can affect gene expression and cellular metabolism, leading to changes in cell function. For example, L-Guanosine has been shown to reduce neuroinflammation and oxidative stress in neuronal cells .

Molecular Mechanism

At the molecular level, L-Guanosine exerts its effects through binding interactions with specific biomolecules. It can activate or inhibit enzymes involved in nucleotide metabolism, such as guanosine kinase and GMP synthetase. Additionally, L-Guanosine can modulate gene expression by influencing transcription factors and other regulatory proteins. These interactions are essential for the compound’s role in cellular processes and its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Guanosine can change over time due to its stability and degradation. Studies have shown that L-Guanosine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to L-Guanosine has been observed to have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .

Dosage Effects in Animal Models

The effects of L-Guanosine vary with different dosages in animal models. At low doses, L-Guanosine has been shown to have neuroprotective effects, reducing neuroinflammation and oxidative stress. At high doses, it can have toxic effects, leading to cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

L-Guanosine is involved in several metabolic pathways, including the purine salvage pathway and the de novo synthesis of nucleotides. It interacts with enzymes such as guanosine kinase, GMP synthetase, and inosine monophosphate dehydrogenase. These interactions are crucial for maintaining the balance of nucleotide pools and ensuring proper cellular function .

Transport and Distribution

Within cells, L-Guanosine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of L-Guanosine into cells and its distribution to various cellular compartments. The localization and accumulation of L-Guanosine can affect its activity and function, influencing cellular processes such as signal transduction and metabolism .

Subcellular Localization

L-Guanosine is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, L-Guanosine can be phosphorylated to GMP in the cytoplasm and then transported to the nucleus, where it participates in nucleic acid synthesis .

準備方法

Synthetic Routes and Reaction Conditions: L-Guanosine can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common synthetic route involves the reaction of guanine with ribose in the presence of an acid catalyst to form the β-N9-glycosidic bond . Another method involves the use of phosphoribosyltransferases to catalyze the formation of guanosine from guanine and ribose-5-phosphate .

Industrial Production Methods: Industrial production of L-Guanosine often relies on microbial fermentation using genetically engineered strains of Escherichia coli. These strains are optimized to overexpress the purine synthesis pathway and other relevant enzymes to enhance guanosine production . The fermentation process is typically carried out in fed-batch reactors to achieve high yields.

化学反応の分析

Types of Reactions: L-Guanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be phosphorylated to form guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate .

Common Reagents and Conditions:

Oxidation: L-Guanosine can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophilic substitution using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various phosphorylated derivatives of guanosine, which play essential roles in cellular signaling and metabolism .

類似化合物との比較

L-Guanosine is unique among purine nucleosides due to its specific neuroprotective properties and interactions with adenosine receptors . Similar compounds include:

Adenosine: Another purine nucleoside that acts as a neuromodulator and has neuroprotective effects.

Inosine: A purine nucleoside with anti-inflammatory and neuroprotective properties.

Cytidine: A pyrimidine nucleoside involved in nucleic acid synthesis and cellular metabolism.

L-Guanosine stands out due to its specific interactions with adenosine receptors and its potential therapeutic applications in neurodegenerative diseases .

特性

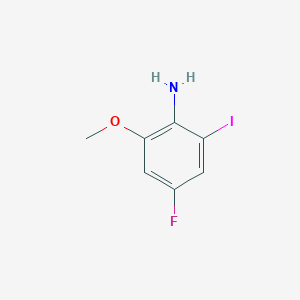

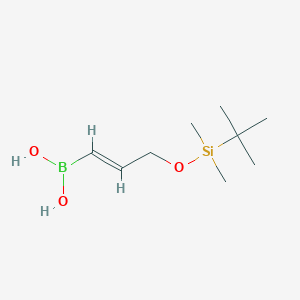

IUPAC Name |

2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBQMYGNKIUIF-GIMIYPNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

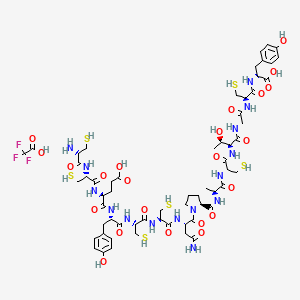

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

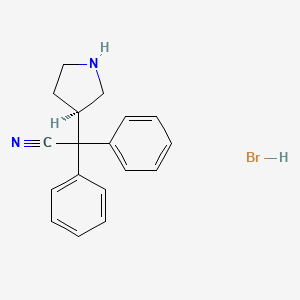

![7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide](/img/structure/B1460570.png)

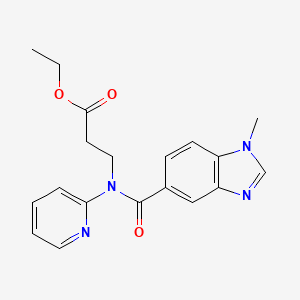

![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)